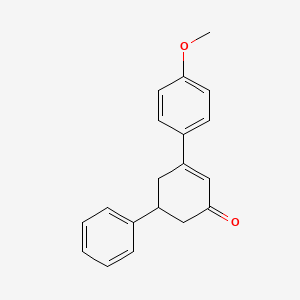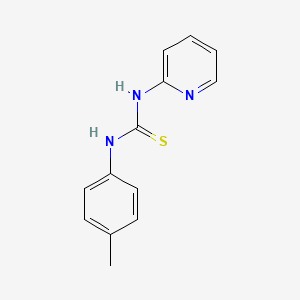![molecular formula C24H35N3 B10885894 1-Benzyl-4-[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B10885894.png)
1-Benzyl-4-[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]piperazine is a complex organic compound with the molecular formula C24H35N3. It features a unique structure that includes a bicyclo[2.2.1]heptene ring system, making it an interesting subject for various chemical and pharmacological studies .
Métodos De Preparación
The synthesis of 1-Benzyl-4-[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]piperazine involves multiple steps. One common method includes the reaction of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide. This reaction produces a group of framework N-[(oxiran-2-yl)methyl]sulfonamides, which can then undergo aminolysis with benzylamine and benzylpiperazine to form the desired compound .
Análisis De Reacciones Químicas
1-Benzyl-4-[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using peroxy acids to form epoxides.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and bicyclo[2.2.1]heptene rings, using reagents such as halogens and alkylating agents
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities.
Medicine: It is investigated for its potential pharmacological properties, including its effects on various biological pathways.
Industry: The compound can be used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]piperazine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
1-Benzyl-4-[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]piperazine can be compared with other similar compounds, such as:
N-(alkyl-, benzyl-, arylsulfonyl)-N-(oxiran-2-ylmethyl)bicyclo[2.2.1]hept-5-en-2-ylmethanamines: These compounds share a similar bicyclo[2.2.1]heptene ring system and undergo similar chemical reactions.
N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides: These compounds also feature the bicyclo[2.2.1]heptene ring and are used in similar synthetic routes.
Propiedades
Fórmula molecular |
C24H35N3 |
|---|---|
Peso molecular |
365.6 g/mol |
Nombre IUPAC |
1-benzyl-4-[1-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperidin-4-yl]piperazine |
InChI |
InChI=1S/C24H35N3/c1-2-4-20(5-3-1)18-26-12-14-27(15-13-26)24-8-10-25(11-9-24)19-23-17-21-6-7-22(23)16-21/h1-7,21-24H,8-19H2 |
Clave InChI |
NVTJKEARUOGBES-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)CC4CC5CC4C=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10885816.png)

![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide](/img/structure/B10885838.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine](/img/structure/B10885844.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine](/img/structure/B10885846.png)
![1-[(2,4-Dimethylphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B10885851.png)
![1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10885857.png)
![1-[(3-Phenoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B10885862.png)
![2,6-Dimethoxy-4-{[4-(4-methylbenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10885863.png)
![2-[4-(benzyloxy)phenyl]-2-oxoethyl N-[(4-chlorophenyl)carbonyl]glycylglycinate](/img/structure/B10885865.png)
![1-[1-(4-Ethylbenzyl)piperidin-4-yl]azepane](/img/structure/B10885867.png)

![6-methyl-3-(4-methylphenyl)-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10885880.png)
